molecular formula C19H26N4O2S B6972372 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide

Cat. No.: B6972372
M. Wt: 374.5 g/mol
InChI Key: UAPXJOGGQBIDFO-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide is a complex organic compound featuring a thiadiazole ring, a tert-butyl group, and a morpholine moiety

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13-12-25-15(14-8-6-5-7-9-14)10-23(13)11-16(24)20-18-22-21-17(26-18)19(2,3)4/h5-9,13,15H,10-12H2,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPXJOGGQBIDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1CC(=O)NC2=NN=C(S2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of thiosemicarbazide derivatives with appropriate reagents to form the thiadiazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Various substituted morpholines and thiadiazoles.

Scientific Research Applications

  • Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as diabetes, hypertension, and inflammation.

  • Material Science: Its unique structure could be useful in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

  • Organic Synthesis: It can be used as a building block or intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride

  • Tebuthiuron

Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

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